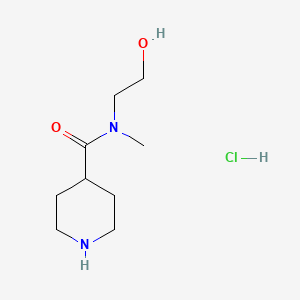
N-(2-Hydroxyethyl)-N-methyl-4-piperidinecarboxamide hydrochloride
Übersicht
Beschreibung
Chemical Reactions Analysis
While specific chemical reactions involving “N-(2-Hydroxyethyl)-N-methyl-4-piperidinecarboxamide hydrochloride” are not available, related compounds such as acrylamide derivatives have been investigated for their properties. For instance, these derivatives were found to work well as corrosion inhibitors for carbon steel in 1 M HCl medium .
Wissenschaftliche Forschungsanwendungen
Anti-Acetylcholinesterase Activity
Piperidine derivatives, including compounds similar to N-(2-Hydroxyethyl)-N-methyl-4-piperidinecarboxamide hydrochloride, have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. This activity is significant in the context of antidementia agents, as acetylcholinesterase inhibitors can increase acetylcholine levels in the brain, potentially alleviating symptoms of dementia. For instance, certain piperidine derivatives have shown marked increases in acetylcholine content in the cerebral cortex and hippocampus of rats (Sugimoto et al., 1990).
Antineoplastic Activity
Flumatinib, a compound structurally related to N-(2-Hydroxyethyl)-N-methyl-4-piperidinecarboxamide hydrochloride, is an antineoplastic tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia. The metabolism of flumatinib in patients reveals insights into the potential metabolic pathways and the pharmacokinetics of similar compounds (Gong et al., 2010).
Inhibitors of Soluble Epoxide Hydrolase
Compounds similar to N-(2-Hydroxyethyl)-N-methyl-4-piperidinecarboxamide hydrochloride have been identified as inhibitors of soluble epoxide hydrolase. These inhibitors were discovered through high-throughput screening, highlighting the potential therapeutic applications of such compounds in various disease models (Thalji et al., 2013).
Receptor Antagonism
N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a compound with a similar structure, has been studied as a potent and selective antagonist for the CB1 cannabinoid receptor. This research contributes to understanding how such compounds interact with receptors at the molecular level (Shim et al., 2002).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-hydroxyethyl)-N-methylpiperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-11(6-7-12)9(13)8-2-4-10-5-3-8;/h8,10,12H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMJQWGDEIACCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)C1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxyethyl)-N-methyl-4-piperidinecarboxamide hydrochloride | |
CAS RN |
1220033-55-5 | |
| Record name | 4-Piperidinecarboxamide, N-(2-hydroxyethyl)-N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220033-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



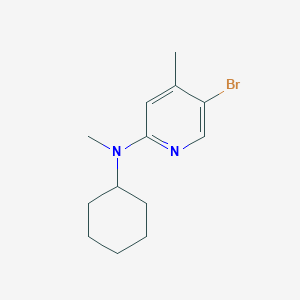
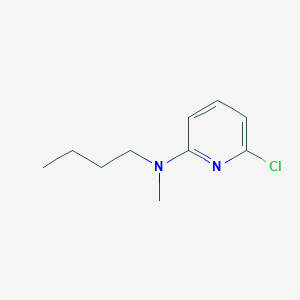
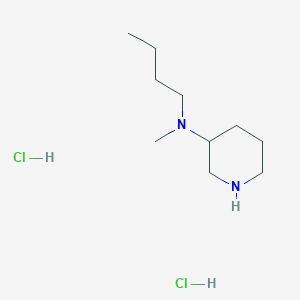
![2-[2-(4-Chloro-2-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1423991.png)
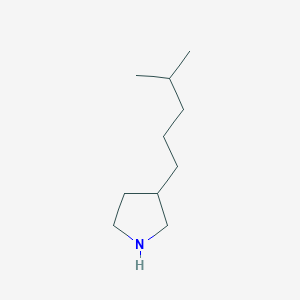
![3-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1423997.png)
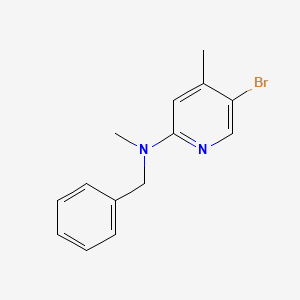
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-1-ethanol](/img/structure/B1423999.png)
![3-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1424002.png)
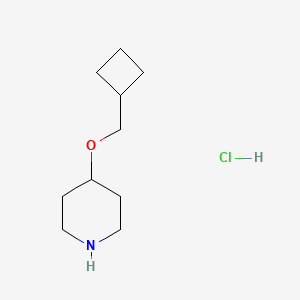
![4-[(2-Chlorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1424006.png)
![4-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1424008.png)

![Methyl 2-{[2-(2-piperidinyl)ethoxy]-methyl}benzoate hydrochloride](/img/structure/B1424011.png)